
1-(4-Nitrophenoxy)-2-phenoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Nitrophenoxy)-2-phenoxyethane” would be a derivative of ether with two phenyl rings attached to an ethane backbone. One of the phenyl rings would have a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure would consist of two phenyl rings connected by an ethane backbone. One of the phenyl rings would have a nitro group attached. The exact geometry and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group is a good leaving group, so it could undergo nucleophilic substitution reactions. The ether linkage might also be cleaved under acidic conditions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with low solubility in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
22483-35-8 |
|---|---|
Produktname |
1-(4-Nitrophenoxy)-2-phenoxyethane |
Molekularformel |
C14H13NO4 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-nitro-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C14H13NO4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI-Schlüssel |
HRBVDXVFAYYMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



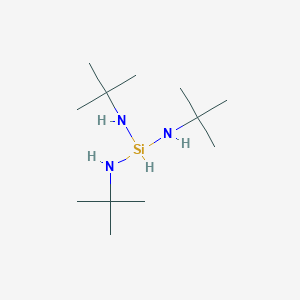
![8-bromo-6-[1-methyl-1-(methylsulfonyl)ethyl]Quinoline](/img/structure/B8727252.png)
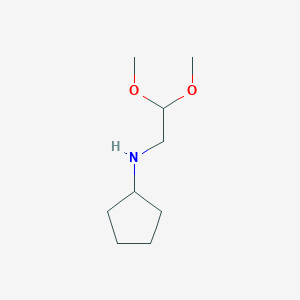
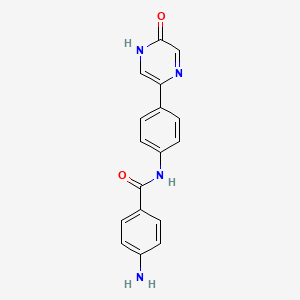
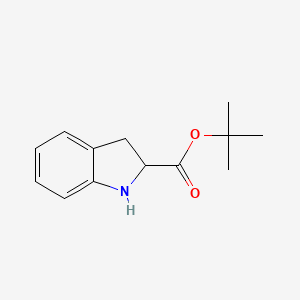
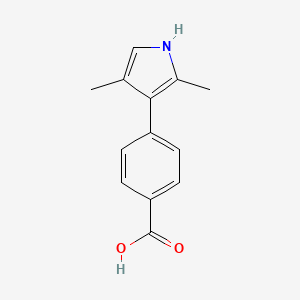
![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)

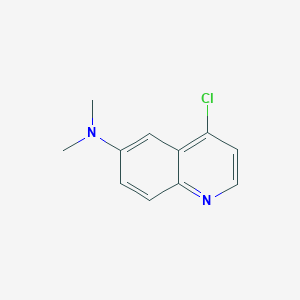

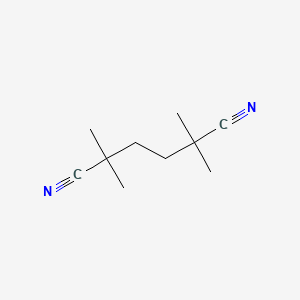
![(6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B8727347.png)